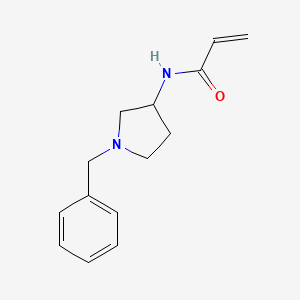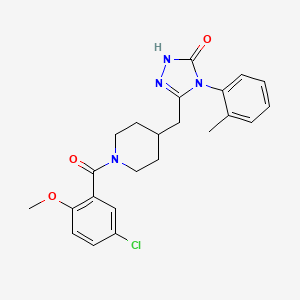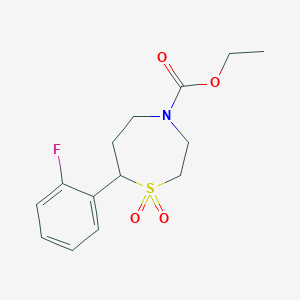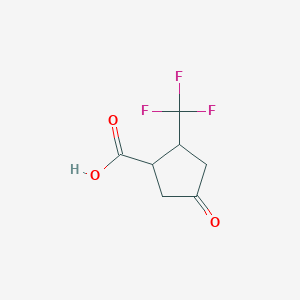
N-(1-benzylpyrrolidin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-benzylpyrrolidin-3-yl)prop-2-enamide” is a chemical compound with the molecular formula C14H18N2O . It is also known as Enantioprobe ®-5 . This compound is part of a group of fully functionalized, enantiomeric fragment probes developed in the Cravatt . Each enantioprobe contains a structurally variable fragment for interaction with proteins, a photoactivatable diazirine for UV-induced covalent protein labeling, and a bioorthogonal alkyne handle for detection, enrichment, and identification .
Applications De Recherche Scientifique
Dopamine D4 Antagonist
N-(1-Benzylpyrrolidin-3-yl)prop-2-enamide has been identified as a potent and selective human dopamine D4 antagonist . Dopamine D4 receptors are associated with several neurological and psychiatric conditions, so this compound could potentially be used in the treatment of these disorders.
Structure-Activity Relationship Studies
This compound has been used in structure-activity relationship (SAR) studies . SAR studies are important in drug design as they help in understanding the relationship between the chemical structure of a compound and its pharmacological activity.
cAMP Assay
One of the this compound derivatives has been determined to be an antagonist in a cAMP assay, with an IC50 of 1500 nM . cAMP assays are used to measure the levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in many biological processes.
Ligand Selectivity Studies
This compound derivatives have been identified as potent ligands selective for human D4 (hD4) over hD2 and alpha 1 . This selectivity could be beneficial in the development of drugs with fewer side effects.
Propriétés
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)15-13-8-9-16(11-13)10-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDIANLVOKPZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2787850.png)
![3,5-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2787851.png)


![[3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride](/img/structure/B2787855.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2787862.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2787865.png)
![Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2787866.png)


methanone](/img/structure/B2787871.png)